molecular formula C6H9N3O4 B3057269 4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)butanoic acid CAS No. 78409-62-8

4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)butanoic acid

Cat. No.: B3057269
CAS No.: 78409-62-8
M. Wt: 187.15
InChI Key: AQURIHZWVLCBGN-UHFFFAOYSA-N
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Description

4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)butanoic acid is a chemical compound with the molecular formula C₆H₉N₃O₄ and a molecular weight of 187.16 g/mol This compound is characterized by the presence of a triazolidinone ring, which is a five-membered ring containing three nitrogen atoms and two carbonyl groups

Preparation Methods

The synthesis of 4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)butanoic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of a suitable hydrazine derivative with a dicarboxylic acid or its derivative . The reaction conditions often require the use of acid catalysts and elevated temperatures to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)butanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)butanoic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound’s triazolidinone ring is believed to play a crucial role in its biological activity. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)butanoic acid can be compared with other similar compounds, such as:

    1,2,4-Triazolidin-3,5-dione: This compound shares the triazolidinone ring but lacks the butanoic acid moiety.

    4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)pentanoic acid: This compound has an additional carbon in the side chain compared to this compound.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-(3,5-dioxo-1,2,4-triazolidin-4-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O4/c10-4(11)2-1-3-9-5(12)7-8-6(9)13/h1-3H2,(H,7,12)(H,8,13)(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQURIHZWVLCBGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CN1C(=O)NNC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201257533
Record name 3,5-Dioxo-1,2,4-triazolidine-4-butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201257533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78409-62-8
Record name 3,5-Dioxo-1,2,4-triazolidine-4-butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78409-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dioxo-1,2,4-triazolidine-4-butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201257533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3,5-dioxo-1,2,4-triazolidin-4-yl)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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